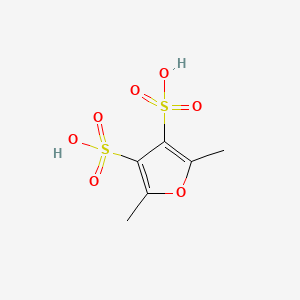

2,5-Dimethylfuran-3,4-disulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

91458-10-5 |

|---|---|

Molecular Formula |

C6H8O7S2 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2,5-dimethylfuran-3,4-disulfonic acid |

InChI |

InChI=1S/C6H8O7S2/c1-3-5(14(7,8)9)6(4(2)13-3)15(10,11)12/h1-2H3,(H,7,8,9)(H,10,11,12) |

InChI Key |

RWQVJSWNDMAAST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethylfuran 3,4 Disulfonic Acid

Historical Perspectives and Early Approaches to Furan (B31954) Sulfonation

Historically, the functionalization of the furan ring, particularly through electrophilic substitution, has been a delicate task. The furan nucleus is highly reactive and sensitive to strong acids, which can lead to protonation of the oxygen atom, subsequent ring-opening, and polymerization. pharmaguideline.com Early attempts at sulfonation, a classic electrophilic aromatic substitution, therefore required methods to tame the reactivity of the sulfonating agent.

One of the earliest and most effective methods involved the use of complexes of sulfur trioxide (SO₃) with Lewis bases. The sulfur trioxide-pyridine complex (C₅H₅N·SO₃) became a standard reagent for the sulfonation of acid-sensitive substrates, including furans. pharmaguideline.comwikipedia.org This complex moderates the electrophilicity of SO₃, allowing for a more controlled reaction at the α-positions (2- and 5-positions) of the furan ring. pharmaguideline.com Similarly, the SO₃-dioxane complex was also employed. pharmaguideline.com These early approaches demonstrated that while direct sulfonation was feasible, it required mild conditions and specialized reagents to prevent degradation of the furan core, a principle that remains relevant in contemporary synthesis. A 1954 study by Scully and Brown specifically investigated the sulfonation of furan and its homologs, contributing to the foundational knowledge in this area. acs.org

Contemporary Synthetic Strategies for 2,5-Dimethylfuran-3,4-disulfonic Acid

Modern approaches to synthesizing this compound can be broadly categorized into direct sulfonation of the pre-formed furan ring and multi-step routes that construct the molecule from acyclic precursors or other furan derivatives.

Direct sulfonation of 2,5-dimethylfuran (B142691) remains a viable, though challenging, route. The two methyl groups at the α-positions (2 and 5) are electron-donating, which further activates the furan ring towards electrophilic attack, but also increases its sensitivity to acid-catalyzed degradation. The target positions for sulfonation are the β-positions (3 and 4), which are electronically less favored for substitution than the α-positions. Therefore, forcing conditions may be required to achieve disubstitution at these sites, increasing the risk of side reactions.

The use of milder, complexed sulfonating agents is crucial. nih.govresearchgate.netresearchgate.net Reagents such as the sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide (DMF) complexes can be employed, often requiring elevated temperatures to overcome the lower reactivity of the β-positions. wikipedia.orgresearchgate.net Chlorosulfonic acid (HSO₃Cl) can also be used, but its high reactivity necessitates careful control of reaction conditions, such as low temperatures and the use of a suitable solvent. chemithon.comgoogle.com

| Sulfonating Agent | Formula | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Sulfur Trioxide - Pyridine Complex | SO₃·C₅H₅N | Pyridine solvent, 70-100°C | Mild, controlled reactivity; suitable for acid-sensitive rings. pharmaguideline.comwikipedia.org |

| Sulfur Trioxide - DMF Complex | SO₃·HCON(CH₃)₂ | DMF or chlorinated solvent | Another mild SO₃ complex, offers alternative solvent compatibility. researchgate.net |

| Chlorosulfonic Acid | HSO₃Cl | Inert solvent (e.g., CHCl₃), low temperature | Highly reactive; requires strict temperature control to avoid degradation. chemithon.com |

| Oleum (Fuming Sulfuric Acid) | H₂SO₄ + SO₃ | - | Extremely harsh; generally unsuitable for furan rings due to high acidity and oxidative properties, leading to charring. researchgate.net |

Given the challenges of direct disulfonation at the 3- and 4-positions, multi-step synthetic routes offer superior control and are often the preferred strategy. A highly logical approach involves the synthesis of a furan ring that already contains functional groups at the 3- and 4-positions, which can later be converted into sulfonic acid groups.

A well-documented pathway is the synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid, a key precursor. This compound can be prepared via a Paal-Knorr type cyclization of diethyl 2,3-diacetylsuccinate. google.comgoogle.comresearchgate.net This reaction is typically performed by heating the acyclic diketo-diester in an aqueous acidic solution, such as hydrochloric acid. google.comgoogle.com The reaction proceeds through acid-catalyzed enolization and intramolecular cyclization, followed by dehydration to form the aromatic furan ring. Depending on the concentration of the acid and reaction conditions, this method can yield the dicarboxylic acid, its diethyl ester, or a mixture thereof. google.com

Once 2,5-dimethylfuran-3,4-dicarboxylic acid is obtained, it can be converted to the target disulfonic acid through established functional group transformations, for instance, via the corresponding disulfonyl chloride.

| Step | Reactant | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Diethyl 2,3-diacetylsuccinate | Aqueous HCl (e.g., 3N), reflux (oil bath or microwave heating) | 2,5-Dimethylfuran-3,4-dicarboxylic acid | google.comresearchgate.net |

| 2 | 2,5-Dimethylfuran-3,4-dicarboxylic acid | Conversion to disulfonyl chloride (e.g., via Barton decarboxylation then chlorosulfonation) | 2,5-Dimethylfuran-3,4-disulfonyl chloride | - |

| 3 | 2,5-Dimethylfuran-3,4-disulfonyl chloride | Hydrolysis (e.g., water, mild base) | This compound | - |

The application of green chemistry principles to the synthesis of this compound primarily focuses on the origin of the starting materials. The precursor, 2,5-dimethylfuran (DMF), is recognized as a key biomass-derived platform chemical. researchgate.net It can be produced from the dehydration of fructose (B13574) (derived from glucose or sucrose) to 5-hydroxymethylfurfural (B1680220) (HMF), followed by the hydrogenolysis of HMF. researchgate.netrsc.orgrsc.org This pathway positions DMF as a renewable feedstock, offering a sustainable alternative to petrochemicals. frontiersin.orgrsc.org

Further adherence to green chemistry principles in the synthesis would involve:

Atom Economy: Favoring direct sulfonation if selectivity can be controlled, or developing high-yield multi-step processes.

Use of Safer Solvents: Replacing hazardous solvents like chloroform (B151607) with greener alternatives where possible.

Catalysis: Employing recyclable solid acid catalysts instead of stoichiometric, corrosive liquid acids. researchgate.netresearchgate.net

Energy Efficiency: Utilizing energy-efficient methods, such as microwave heating, which has been shown to accelerate the cyclization step in the multi-step synthesis of the dicarboxylic acid precursor. google.comgoogle.com

Catalytic Systems and Their Role in 2,5-Dimethylfuran Sulfonation

The use of catalysts, particularly solid acid catalysts, represents a modern and sustainable approach to electrophilic aromatic substitutions like sulfonation. researchgate.net While traditional sulfonation often relies on stoichiometric amounts of strong acids, heterogeneous catalysts offer advantages such as easier product separation, reduced corrosion, and the potential for regeneration and reuse. researchgate.net

For the sulfonation of furan derivatives, several types of solid acid catalysts could be considered:

Zeolites: These crystalline aluminosilicates possess strong Brønsted acid sites within a structured porous network. mdpi.com Zeolites like H-BEA, H-Y, and ZSM-5 are widely used in industrial alkylation and other acid-catalyzed reactions of aromatic compounds and could be adapted for sulfonation. mdpi.comlidsen.com Their shape-selectivity could potentially influence the regioselectivity of the sulfonation.

Sulfonated Carbons: These are materials prepared by sulfonating carbonaceous materials (e.g., from incomplete carbonization of sugars), creating a solid support with accessible -SO₃H groups. mdpi.com They have shown high activity in various acid-catalyzed reactions, including esterifications and dehydrations. mdpi.com

Metal Oxides: Acidic metal oxides such as sulfated zirconia or tungstated zirconia can also function as strong solid acid catalysts. researchgate.net

The role of these catalysts would be to protonate the sulfonating agent (e.g., SO₃) to generate a highly reactive electrophile within the catalyst's pores, facilitating the attack on the furan ring. The confined environment of a catalyst like a zeolite could also help stabilize the furan ring and prevent polymerization.

| Catalyst Type | Example(s) | Potential Role in Sulfonation | Advantages |

|---|---|---|---|

| Zeolites | ZSM-5, H-BEA, Zeolite Y | Provide strong Brønsted acid sites to activate the sulfonating agent; potential for shape selectivity. mdpi.commdpi.com | Reusable, thermally stable, well-defined active sites. researchgate.net |

| Sulfonated Carbons | Sulfonated glucose-derived carbon | Act as a solid source of sulfonic acid groups, promoting the reaction. mdpi.com | High acid density, derived from renewable sources. mdpi.com |

| Ion-Exchange Resins | Amberlyst-15, Dowex 50WX8 | Macroporous resins with -SO₃H groups that can catalyze the reaction. researchgate.netresearchgate.net | Commercially available, effective at moderate temperatures. |

| Polyoxometalates (POMs) | Heteropolyacids like H₃PW₁₂O₄₀ | Exhibit tunable Brønsted and Lewis acidity for catalysis. nih.gov | Very strong acidity, can be immobilized on supports. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethylfuran 3,4 Disulfonic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the key functional groups within the 2,5-Dimethylfuran-3,4-disulfonic acid molecule, namely the furan (B31954) ring, the methyl substituents, and the sulfonic acid moieties.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on its functional groups. For this compound, the spectrum is characterized by vibrations of the substituted furan ring, the methyl groups, and the sulfonic acid groups.

Key vibrational modes for furan derivatives include C-H stretching, C=C stretching, and the asymmetric stretching of the C-O-C group within the ring. researchgate.netresearchgate.net The presence of methyl groups introduces characteristic symmetric and asymmetric C-H stretching and bending vibrations. globalresearchonline.net The most prominent features, however, are contributed by the two sulfonic acid groups. These include strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. Additional bands related to S-O stretching and O-H stretching (often broad due to hydrogen bonding) are also expected.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3000 | Broad, Medium | O-H stretch (sulfonic acid) |

| ~2925 | Medium | C-H stretch (methyl groups) |

| ~1620 | Weak-Medium | C=C stretch (furan ring) |

| ~1350 | Strong | S=O asymmetric stretch |

| ~1160 | Strong | S=O symmetric stretch |

| ~1030 | Strong | C-O-C stretch (furan ring) |

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman analysis is particularly useful for observing the vibrations of the furan ring's carbon-carbon bonds and the symmetric vibrations of the sulfonate groups. globalresearchonline.net

The symmetric stretching of the furan ring and the C-C bonds are expected to produce strong Raman signals. chemicalpapers.com Theoretical studies on furan and its derivatives indicate that ring C-C symmetric and asymmetric stretching vibrations occur in the 1414-1033 cm⁻¹ range. globalresearchonline.net The symmetric S=O stretching vibration also typically yields a strong Raman band. The C-H vibrations of the methyl groups will be visible as well. nih.gov

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~2925 | Strong | C-H stretch (methyl groups) |

| ~1620 | Medium | C=C stretch (furan ring) |

| ~1400 | Strong | Furan ring breathing/stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the exact connectivity and chemical environment of each atom can be determined.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the structure of this compound, the only protons are those on the two methyl groups attached to the furan ring at positions 2 and 5. Due to the molecule's symmetry, these two methyl groups are chemically equivalent.

Therefore, the ¹H NMR spectrum is expected to be very simple, showing a single sharp signal (a singlet). wikipedia.org The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the adjacent furan ring and the sulfonic acid groups. For comparison, the methyl protons in 2,5-dimethylfuran (B142691) appear around δ 2.2 ppm. acs.org The strong deshielding effect of the two sulfonic acid groups at the 3 and 4 positions would likely shift this signal further downfield.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. For this compound, symmetry dictates that there will be three distinct signals in the ¹³C NMR spectrum: one for the two equivalent methyl carbons, one for the two equivalent carbons at the 2 and 5 positions of the furan ring, and one for the two equivalent carbons at the 3 and 4 positions.

Methyl Carbons (-CH₃): This signal will appear in the typical aliphatic region, likely upfield.

C2/C5 Carbons: These carbons are part of the furan ring and are bonded to the methyl groups. In unsubstituted furan, these carbons appear around δ 143 ppm. chemicalbook.com

C3/C4 Carbons: These carbons are also part of the furan ring but are directly attached to the highly electron-withdrawing sulfonic acid groups. This will cause a significant downfield shift compared to the C3/C4 carbons in unsubstituted furan (which appear at δ 110 ppm). chemicalbook.com The electron-withdrawing effect will deshield these carbons substantially.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~15-25 | -CH₃ carbons |

| ~145-155 | C2 and C5 of the furan ring |

Note: Chemical shifts are estimations based on known substituent effects and can vary based on solvent and other experimental conditions.

While 1D NMR spectra provide fundamental information, 2D NMR techniques are essential for unambiguously confirming the molecular structure by showing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the protons of the methyl groups and the carbons to which they are attached. A single cross-peak would connect the signal in the ¹H spectrum with the methyl carbon signal in the ¹³C spectrum, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (typically over 2-3 bonds). For this compound, the HMBC spectrum would be expected to show correlations from the methyl protons to several carbons in the ring. Specifically, cross-peaks should appear between the methyl protons (at C2/C5) and the ring carbons at C2, C5, and C3, C4. This data would definitively confirm the placement of the methyl groups relative to the sulfonic acid groups.

COSY (Correlation Spectroscopy): This technique shows correlations between protons that are coupled to each other. libretexts.org Since this compound contains only one set of equivalent, uncoupled protons (the two methyl groups), a COSY spectrum would not show any cross-peaks and would therefore be of limited use for this specific molecule.

By combining these advanced spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved.

X-ray Diffraction Studies

Information regarding the powder X-ray diffraction (PXRD) patterns of this compound is not present in the available scientific resources. PXRD is a key technique for identifying crystalline phases and can be used to characterize the compound in a polycrystalline or powdered form, which is often relevant for applications involving supported materials.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

A search of scientific databases did not yield any mass spectrometry data for this compound. Mass spectrometry is a critical tool for determining the exact molecular weight of a compound and for analyzing its fragmentation patterns upon ionization. This fragmentation data provides valuable clues about the compound's structure.

Thermal Analysis Techniques

No thermogravimetric analysis (TGA) data for this compound could be located. TGA is used to measure changes in the mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

There is no available information from differential thermal analysis (DTA) for this compound. DTA is used to detect thermal events such as phase transitions, melting points, and decomposition by measuring the temperature difference between a sample and a reference material.

Surface and Elemental Analysis for Heterogeneous Systems

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

No specific XPS data for this compound is available in the reviewed literature. This analytical technique would theoretically be used to determine the surface elemental composition and the chemical oxidation states of carbon, oxygen, and sulfur.

Scanning Electron Microscopy (SEM) for Morphology

There are no available SEM images or morphological studies focused on this compound in the scientific literature. SEM analysis would typically provide insights into the surface topography and morphology of this compound in a solid or deposited state.

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Specific TEM studies to elucidate the nanostructure of this compound have not been found in the existing body of scientific publications. TEM would be employed to visualize the internal structure and any nanoscale features.

Elemental Analysis for Stoichiometry

While the theoretical elemental composition of this compound can be calculated from its chemical formula (C₆H₈O₇S₂), specific experimental data from elemental analysis to confirm its stoichiometry is not present in the available research.

Theoretical and Computational Studies on 2,5 Dimethylfuran 3,4 Disulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, providing insights into a molecule's stability and reactivity. For 2,5-Dimethylfuran-3,4-disulfonic acid, DFT calculations would be instrumental in understanding how the two strongly electron-withdrawing sulfonic acid groups influence the aromatic furan (B31954) ring.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the ability of the molecule to undergo electronic excitation. A smaller gap generally suggests higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in studies of other sulfonated aromatic compounds like 4-amino-3-hydroxy naphthalene-1-sulfonic acid, DFT has been used to calculate bond lengths, bond angles, and vibrational frequencies, showing good correlation with experimental data. tandfonline.com The MEP surface analysis in such studies reveals the molecule's charge distribution and reactive sites. tandfonline.com

Table 1: Properties Investigated by DFT for Aromatic Molecules

| Property Calculated | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. |

| Electron Density Distribution | Shows how electrons are shared among atoms, highlighting the influence of substituents. |

| Molecular Electrostatic Potential (MEP) | Identifies sites susceptible to electrophilic or nucleophilic attack. |

| Partial Atomic Charges | Quantifies the charge on each atom, explaining intermolecular interactions. |

This table is illustrative of the types of data generated from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Coupled Cluster (CC) theory, are often more computationally intensive than DFT but can provide highly accurate results for molecular properties.

A primary application of high-level ab initio calculations is the determination of thermochemical data, such as the standard molar enthalpy of formation. acs.org Studies on a wide range of furan derivatives have successfully used these methods to calculate their thermodynamic stability. acs.org For this compound, these calculations would yield precise values for its heat of formation, providing a fundamental measure of its energetic stability. Other properties, such as bond dissociation energies and reaction enthalpies, can also be accurately computed, which is essential for understanding the molecule's behavior in chemical reactions. mdpi.comnih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules, offering powerful insights into conformational changes and interactions with surrounding molecules, such as solvents.

For this compound, MD simulations would be particularly valuable for understanding its behavior in an aqueous solution. The two sulfonic acid groups are highly polar and capable of forming strong hydrogen bonds with water molecules. MD simulations can reveal the detailed structure of the hydration shell around these groups and how they influence the local water structure. acs.org Such simulations on other sulfonated compounds, like alkyl benzene sulfonates, have shown that water molecules adopt specific orientations around the sulfonate headgroups. acs.orgpku.edu.cn Furthermore, the rotation around the C-S bonds of the sulfonic acid groups allows for various conformations, and MD simulations can explore the conformational landscape to identify the most stable arrangements of the molecule in solution. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations

| Area of Investigation | Relevance for this compound in Solution |

|---|---|

| Conformational Analysis | Determines the preferred spatial orientation of the flexible sulfonic acid groups. |

| Solvation Structure | Characterizes the arrangement of water molecules around the solute, particularly the sulfonate groups. |

| Hydrogen Bonding | Quantifies the number and lifetime of hydrogen bonds between the molecule and water. |

| Intermolecular Interactions | Models interactions with other ions or molecules present in the solution. |

This table outlines the typical insights gained from MD simulations of molecules in solution.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for elucidating complex reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, as well as determine the activation energies that govern the reaction rate.

For furan derivatives, computational methods have been used to study mechanisms of oxidation, thermal decomposition, and reactions with radicals. rsc.org For example, the reaction of 2-methylfuran with hydroxyl radicals has been investigated theoretically, revealing that addition-elimination channels are dominant at many temperatures. researchgate.net In the case of this compound, these computational approaches could be used to predict its stability under various conditions. For example, the mechanism of its thermal decomposition could be mapped out, or its reactivity toward strong oxidizing agents could be explored. Such studies provide a molecule-level understanding of why certain reaction products are formed and how reaction conditions can be optimized.

Structure-Acidity Relationships: Computational Predictions

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical chemical property. Computational methods have become increasingly reliable for predicting pKa values, offering a powerful alternative to experimental measurements, especially for novel or highly reactive compounds.

The acidity of this compound is dominated by its two sulfonic acid groups, which are known to be strong acids. Computational models can predict the pKa values for the first and second deprotonation steps. These calculations typically involve computing the Gibbs free energy change for the dissociation reaction in a solvent model. nih.gov Studies have shown that theoretical approaches can yield excellent estimates for the pKa of various organic acids, including pyrimidines and other compounds. nih.gov For sulfonated molecules, computational studies can quantify how the electronic environment—in this case, the dimethylfuran core—influences the stability of the resulting sulfonate anion, thereby modulating the acidity. dntb.gov.uaresearchgate.net Such predictions are crucial for understanding how the molecule will behave in solutions of varying pH.

Research on Derivatives and Functionalization of 2,5 Dimethylfuran 3,4 Disulfonic Acid

Synthesis of Ester and Amide Derivatives

The conversion of sulfonic acids to their corresponding esters and amides is a fundamental transformation in organic chemistry. wikipedia.org For 2,5-dimethylfuran-3,4-disulfonic acid, this would typically involve the initial conversion of the sulfonic acid groups into more reactive intermediates, such as sulfonyl chlorides.

Sulfonyl Ester Synthesis: The disulfonic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the corresponding 2,5-dimethylfuran-3,4-disulfonyl chloride. This reactive intermediate can then undergo nucleophilic substitution with various alcohols or phenols in the presence of a base to afford the desired disulfonate esters. The reaction conditions would likely be mild to avoid degradation of the furan (B31954) ring.

Sulfonamide Synthesis: Similarly, the disulfonyl chloride can be reacted with a wide range of primary and secondary amines to produce the corresponding disulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The synthesis of sulfonamides from sulfonyl chlorides is a well-established and versatile reaction. thieme-connect.com

Microwave-assisted synthesis has been shown to be effective for the preparation of ester and amide derivatives of furan carboxylic acids and could potentially be applied to the derivatives of this compound to achieve higher yields and shorter reaction times. researchgate.net

Table 1: Hypothetical Ester and Amide Derivatives of this compound

| Derivative Name | Structure | Molecular Formula | Predicted Physical State |

| Diethyl 2,5-dimethylfuran-3,4-disulfonate | C₁₀H₁₆O₇S₂ | Oily Liquid | |

| Dibenzyl 2,5-dimethylfuran-3,4-disulfonate | C₂₀H₂₀O₇S₂ | Solid | |

| N,N,N',N'-Tetraethyl-2,5-dimethylfuran-3,4-disulfonamide | C₁₄H₂₆N₂O₅S₂ | Solid | |

| 3,4-Bis(piperidin-1-ylsulfonyl)-2,5-dimethylfuran | C₁₆H₂₆N₂O₅S₂ | Solid |

Metal Complexation Studies and Coordination Chemistry

The sulfonate groups of this compound and its derivatives are expected to act as effective ligands for a variety of metal ions. The coordination chemistry of sulfonate-containing ligands is a rich field, with applications in catalysis, materials science, and analytical chemistry. researchgate.netrsc.orgmdpi.com

The oxygen atoms of the sulfonate groups can coordinate to metal centers in a monodentate or bidentate fashion. The furan ring's oxygen atom could also potentially participate in coordination, leading to multidentate ligand behavior. The specific coordination mode would depend on the metal ion, the solvent system, and the presence of other ligands. researchgate.net

Uranyl ion complexes with sulfonate-containing ligands have been synthesized and structurally characterized, demonstrating the ability of the sulfonate group to coordinate to metal ions. rsc.orgresearchgate.net It is plausible that this compound could form similar complexes with uranyl and other metal ions.

Table 2: Potential Metal Complexes of 2,5-Dimethylfuran-3,4-disulfonate

| Metal Ion | Proposed Complex Formula | Potential Coordination Geometry |

| Copper(II) | [Cu(C₆H₆O₇S₂)(H₂O)₄] | Octahedral |

| Nickel(II) | [Ni(C₆H₆O₇S₂)(H₂O)₄] | Octahedral |

| Zinc(II) | [Zn(C₆H₆O₇S₂)(H₂O)₄] | Tetrahedral or Octahedral |

| Uranyl(VI) | [UO₂(C₆H₆O₇S₂)(H₂O)₂] | Pentagonal bipyramidal |

Polymerization and Co-polymerization Applications for Material Science

Sulfonated monomers are valuable building blocks for the synthesis of functional polymers, particularly ion-exchange resins and proton-conducting membranes for fuel cells. While there is no specific literature on the polymerization of this compound, its structure suggests potential as a monomer.

The furan ring itself can be involved in polymerization reactions, although it is less reactive than other heterocycles like pyrrole. rsc.org The sulfonic acid groups would impart ion-exchange properties to the resulting polymer. Alternatively, the disulfonic acid could be functionalized with polymerizable groups, such as vinyl or acrylate moieties, on the sulfonate ester or amide derivatives.

The synthesis of furan-based polymers from difunctional monomers is an active area of research. mdpi.com For instance, furan-based diamines have been used to prepare bio-based polyimides. researchgate.netmdpi.com It is conceivable that this compound or its derivatives could be incorporated into polyesters or polyamides through co-polymerization with suitable comonomers.

Catalytic Applications of 2,5 Dimethylfuran 3,4 Disulfonic Acid and Its Analogues

Mechanistic Investigations of Catalytic Pathways and Active Sites

The catalytic activity of 2,5-dimethylfuran-3,4-disulfonic acid and its analogues is intrinsically linked to the nature of their active sites and the reaction mechanisms they facilitate. While specific mechanistic studies on this compound are not extensively detailed in the available literature, valuable insights can be drawn from investigations into related furan (B31954) compounds and sulfonic acid catalysts.

The primary active sites in these catalysts are the Brønsted acid sites provided by the sulfonic acid (-SO₃H) groups. The strong acidity of these groups is central to their catalytic function. In reactions involving furan derivatives, the mechanism often commences with the protonation of the furan ring. For instance, in the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691), a proposed mechanism involves a slow proton transfer from the acid catalyst to the α-carbon atom of the furan ring as the initial and rate-determining step. researchgate.net This protonation activates the furan ring, making it susceptible to subsequent reactions.

The electron-withdrawing nature of the sulfonic acid group influences the reactivity of the furan ring. This substituent effect can deactivate the ring towards certain electrophilic attacks when compared to unsubstituted furan. However, the sulfonic acid group also serves as a reactive "handle" that can direct or participate in chemical transformations.

In the context of biomass conversion, solid acid catalysts with sulfonic acid groups, such as sulfonated mesoporous silica (B1680970) (SO3H-MCM-41), have been studied for reactions like the dehydration of xylose to furfural. researchgate.net In these systems, the density of the acid sites plays a significant role in the conversion rates. researchgate.net The catalytic pathway involves the protonation of the substrate by the sulfonic acid groups, followed by a series of dehydration steps.

Detailed research findings from studies on analogous systems provide a foundational understanding of the catalytic pathways. The key steps often involve:

Protonation: The sulfonic acid groups donate a proton to the substrate, initiating the reaction.

Intermediate Formation: The protonated substrate forms a reactive intermediate.

Product Formation and Catalyst Regeneration: The intermediate undergoes further transformation to yield the final product, and the catalyst is regenerated.

The table below summarizes the key mechanistic aspects inferred from related catalytic systems.

| Catalyst/Reactant System | Proposed Mechanistic Feature | Role of Active Site | Reference |

| Furan and 2,5-dimethylfuran with aqueous perchloric acid | Slow proton transfer to the α-carbon of the furan ring. | Brønsted acid site donates a proton. | researchgate.net |

| Furan-2-sulfonic acid | Electron-withdrawing effect of the -SO₃H group. | Modulates the reactivity of the furan ring. | |

| SO3H-MCM-41 with xylose | Dehydration following protonation. | High density of sulfonic acid sites enhances conversion. | researchgate.net |

| Sulfonic polymer catalysts with furfural | Surface area and acidity influence selectivity. | Physicochemical properties of the catalyst direct the reaction pathway. | tandfonline.com |

It is important to note that while these studies on analogous compounds provide a strong basis for understanding the catalytic mechanisms of this compound, further dedicated research on this specific compound is necessary to fully elucidate its unique catalytic pathways and the precise role of its active sites.

Advanced Applications and Future Research Directions

Applications in Materials Science

The molecular architecture of 2,5-Dimethylfuran-3,4-disulfonic acid makes it a compelling candidate for the development of advanced materials. The presence of highly acidic and hydrophilic sulfonic acid groups on a relatively rigid furan (B31954) backbone opens up possibilities in proton-conducting membranes and the design of novel crystalline structures.

Proton exchange membranes (PEMs) are at the heart of various electrochemical technologies, including fuel cells. The efficiency of these membranes is largely dependent on their ability to transport protons, which is facilitated by the presence of acidic functional groups. Sulfonated polymers are widely studied for this purpose due to the high acidity and hydrophilicity of the sulfonic acid moiety. mdpi.comresearchgate.net

While direct studies on the incorporation of this compound into PEMs are not yet prevalent in the literature, its properties suggest significant potential. The dual sulfonic acid groups are expected to provide a high density of proton-donating sites, which could lead to excellent proton conductivity. Furthermore, the furan ring offers a degree of rigidity to the polymer backbone, which is a desirable characteristic for maintaining the mechanical integrity of the membrane. Research on other sulfonated polymers has shown that a well-defined separation between hydrophilic (sulfonic acid) and hydrophobic (polymer backbone) domains is crucial for creating efficient proton transport channels. The structured nature of a polymer incorporating this compound could facilitate such phase separation.

Future research in this area would likely involve the synthesis of polymers functionalized with this furan disulfonic acid and the characterization of their proton conductivity, water uptake, and mechanical and thermal stability.

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comnih.gov These materials have garnered immense interest due to their high porosity and tunable structures, leading to applications in gas storage, separation, and catalysis.

The selection of the organic linker is critical in determining the structure and properties of the resulting MOF. A suitable linker should possess coordinating groups capable of binding to the metal centers. This compound, with its two sulfonic acid groups, presents an interesting candidate as an organic linker. The sulfonate groups can coordinate to metal ions in a variety of modes, potentially leading to the formation of novel network topologies. The furan ring provides a rigid spacer, which can help in the formation of porous structures. While dicarboxylic acids are more commonly used as linkers in MOF synthesis, the use of disulfonic acids is an emerging area of research. google.comgoogle.com

The synthesis of MOFs using this compound as a linker has the potential to yield materials with unique properties. For instance, the presence of the sulfonic acid groups within the pores of the MOF could create a highly acidic environment, making these materials promising candidates for acid catalysis. Furthermore, the interaction of guest molecules with the sulfonate groups could lead to selective adsorption properties.

Role in Biomass Valorization and Biofuel Precursor Production

The transition to a bio-based economy relies on the efficient conversion of biomass into valuable chemicals and fuels. 2,5-Dimethylfuran (B142691) (DMF) is considered a promising biofuel candidate that can be produced from carbohydrates derived from lignocellulosic biomass. acs.orggoogle.comresearchgate.net The production of DMF typically involves the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), followed by the hydrogenolysis of HMF to DMF. researchgate.net

The development of efficient and selective methods for the sulfonation of 2,5-dimethylfuran is a key research challenge that needs to be addressed to realize this potential.

Environmental Chemistry Research: Furan Oxidation Pathways and Acidity Formation

Furans, including 2,5-dimethylfuran, are emitted into the atmosphere from various sources, most notably from biomass burning. Once in the atmosphere, these compounds undergo oxidation reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃), contributing to the formation of secondary organic aerosol (SOA) and atmospheric acidity. rsc.org

The formation of this compound in the atmosphere is a plausible outcome of the oxidation of 2,5-dimethylfuran in the presence of sulfur dioxide (SO₂). The oxidation of SO₂ to sulfuric acid (H₂SO₄) is a key process in the formation of acid rain and particulate matter. It is conceivable that intermediate products from the oxidation of 2,5-dimethylfuran could react with sulfuric acid or its precursors to form organosulfates, including the disulfonic acid derivative. Understanding these formation pathways is crucial for accurately modeling atmospheric chemistry and the environmental impact of biomass burning emissions.

Emerging Research Areas and Unexplored Potentials

The exploration of this compound is still in its nascent stages, and many of its potential applications remain to be investigated. Based on its chemical structure, several emerging research areas can be envisioned.

One such area is its use as a catalyst. The strong acidity of the two sulfonic acid groups suggests that it could function as a homogeneous or heterogeneous acid catalyst for a variety of organic reactions. If immobilized on a solid support, it could offer the advantages of easy separation and reusability.

Another potential application lies in the field of surfactants and emulsifiers. The molecule possesses both a hydrophobic furan core and hydrophilic sulfonate groups, which could impart surface-active properties. This could be particularly relevant for the development of bio-based surfactants.

Furthermore, the reactivity of the furan ring itself could be exploited for the synthesis of more complex molecules. The sulfonic acid groups can be used to direct further functionalization of the ring, opening up pathways to a wide range of novel furan derivatives with potential applications in pharmaceuticals and agrochemicals.

Data Tables

Table 1: Potential Applications of this compound

| Application Area | Specific Use | Rationale |

| Materials Science | Proton Exchange Membranes | High density of acidic sulfonic acid groups for proton transport. |

| Coordination Polymers/MOFs | Rigid furan core and coordinating sulfonate groups as a novel linker. | |

| Biomass Valorization | Specialty Chemical | Value-added product from the biofuel precursor 2,5-dimethylfuran. |

| Environmental Chemistry | Atmospheric Acidity Tracer | Potential product of the atmospheric oxidation of 2,5-dimethylfuran. |

| Catalysis | Acid Catalyst | Strong Brønsted acidity from two sulfonic acid groups. |

| Surfactants | Bio-based Surfactant | Amphiphilic structure with a hydrophobic furan core and hydrophilic sulfonate groups. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dimethylfuran-3,4-disulfonic acid, and what challenges arise during sulfonation?

- Methodology : The synthesis typically involves sulfonation of 2,5-dimethylfuran using fuming sulfuric acid under controlled temperatures (e.g., 170–180°C). Key challenges include controlling regioselectivity to avoid over-sulfonation and byproduct formation. Reaction progress can be monitored via TLC or HPLC, with final purification achieved through recrystallization or column chromatography. Structural confirmation requires -NMR, -NMR, and FTIR to verify sulfonic acid group incorporation .

- Data Gaps : Limited direct evidence exists for this compound, but analogous sulfonation methods for benzenesulfonic acids (e.g., 3,5-dichlorobenzoic acid derivatives) suggest similar protocols apply .

Q. How is the purity and stability of this compound validated in experimental workflows?

- Methodology : Purity is assessed using HPLC with UV detection (λ = 210–254 nm) and ion-exchange chromatography to quantify sulfonic acid content. Stability studies under varying pH (1–13) and temperatures (4–60°C) are critical, as sulfonic acids may hydrolyze or degrade. Mass spectrometry (ESI-MS) confirms molecular integrity, while thermogravimetric analysis (TGA) evaluates thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonic acid derivatives like this compound?

- Methodology : Discrepancies in crystal packing (e.g., Br⋯Br vs. C–H⋯H interactions in hexasubstituted dihydrofurans) highlight the need for high-resolution X-ray diffraction (HR-XRD) and computational modeling (DFT). For this compound, synchrotron-based crystallography may clarify intermolecular interactions. Cross-validation with solid-state NMR can address discrepancies in hydrogen bonding networks .

- Case Study : In 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, Br⋯Br contacts dominate despite steric hindrance, suggesting non-covalent interactions may override steric effects in sulfonic acid analogs .

Q. How can this compound be applied in mechanistic studies of purinergic receptor antagonism?

- Methodology : Similar disulfonic acids (e.g., pyridoxalphosphate-6-azophenyl-2',4-disulfonic acid, PPADS) act as P2 receptor antagonists. Competitive binding assays (e.g., radiolabeled ATP displacement) and calcium flux assays in astrocyte cultures can test inhibitory potency. Dose-response curves and Schild analysis determine IC values. Cross-reactivity with other receptors (e.g., TGF-β1 pathways) requires validation via siRNA knockdowns .

- Experimental Design : Pre-treatment with this compound (30 min prior to ATP exposure) followed by Erk1/2 activation assays (Western blot) can elucidate its role in signal transduction .

Key Research Gaps

- No direct crystallographic data exists for this compound. Priority should be given to single-crystal XRD studies.

- Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent. High-throughput screening against kinase or protease libraries is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.